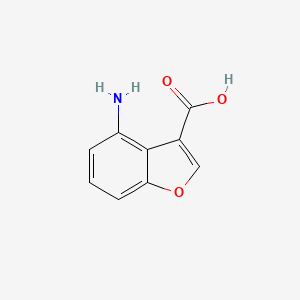
4-Aminobenzofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobenzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of an amino group at the 4-position and a carboxylic acid group at the 3-position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as Fe(III) salt, oxidants like di-tert-butyl peroxide, and ligands such as 1,10-phenanthroline . Another method involves the dehydration of phenoxyalkanone under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Aminobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
4-Aminobenzofuran-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Aminobenzofuran-3-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit microbial growth by interfering with cell wall synthesis or protein function . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for further research.
Comparison with Similar Compounds
Similar Compounds
4-Aminofurazan-3-carboxylic acid: Shares similar structural features but differs in the ring structure.
Benzofuran-3-carboxylic acid: Lacks the amino group at the 4-position.
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Uniqueness
4-Aminobenzofuran-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the benzofuran ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other benzofuran derivatives.
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
4-amino-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,10H2,(H,11,12) |
InChI Key |
NMGJYGIDANZQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=C2C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















